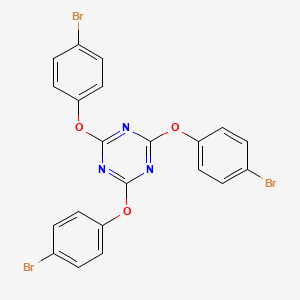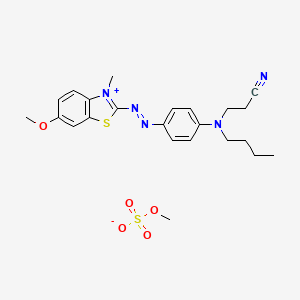
1,2-Dibenzylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibenzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is known for its versatile applications in various fields of chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion paired with a bromide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibenzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the pyridine, followed by the addition of benzyl bromide to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibenzylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted pyridinium salts.
Oxidation and Reduction: The products are the corresponding pyridine derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with aryl boronic acids.
Applications De Recherche Scientifique
1,2-Dibenzylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other quaternary ammonium salts
Mécanisme D'action
The mechanism of action of 1,2-Dibenzylpyridin-1-ium bromide involves its interaction with various molecular targets. As a quaternary ammonium salt, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpyridin-1-ium bromide: Similar structure but with only one benzyl group attached to the nitrogen atom.
2-Benzylpyridin-1-ium bromide: The benzyl group is attached to the second position of the pyridine ring.
1,2-Dimethylpyridin-1-ium bromide: Methyl groups replace the benzyl groups.
Uniqueness
1,2-Dibenzylpyridin-1-ium bromide is unique due to the presence of two benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This structural feature makes it more effective as a phase-transfer catalyst and in disrupting cell membranes compared to its mono-benzylated or methylated counterparts .
Propriétés
Numéro CAS |
21966-05-2 |
|---|---|
Formule moléculaire |
C19H18BrN |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
1,2-dibenzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18N.BrH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1 |
Clé InChI |
RZSLPDFXSWNKIR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)






![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)


![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

